![molecular formula C23H28N2O3S B2392230 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1005301-05-2](/img/structure/B2392230.png)
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
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Scientific Research Applications
Protein Kinase Inhibition
Isoquinolinesulfonamides, including derivatives similar to the chemical compound , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds inhibit protein kinases significantly by direct interaction with the enzyme's active center, which is crucial for understanding their role in cellular processes and the development of therapeutic agents targeting specific protein kinases involved in diseases (Hidaka et al., 1984).
Antimicrobial and Antifungal Activities
Sulfonamides derived from heterocyclic molecules have shown antimicrobial and antifungal activities. Studies on novel sulfonate derivatives, including those with pyridyl, quinolyl, and isoquinolyl groups, have highlighted their potential in treating infections caused by Gram-positive and Gram-negative bacteria and fungi. The synthesis and biological evaluation of these compounds provide valuable insights into developing new antimicrobial agents (Fadda et al., 2016).
Anticancer Agents
Research on sulfonamides containing condensed piperidine moieties has demonstrated their potential as oxidative stress-inducing anticancer agents. A library of piperidine ring-fused aromatic sulfonamides showed cytotoxic effects on various cancer cell lines by inducing oxidative stress and glutathione depletion. These findings indicate the potential of such compounds in cancer treatment, highlighting the importance of further investigation into their mechanisms of action and therapeutic efficacy (Madácsi et al., 2013).
Glucocorticoid Receptor Agonists
Tetrahydronaphthalene derivatives, including those coupled to various heterocycles, have been synthesized and evaluated as potent glucocorticoid receptor agonists. These compounds exhibit efficacy selectivity in assays representing transrepression effects over those representing transactivation effects. Such selectivity is crucial for developing glucocorticoid therapies with reduced side effects, providing a basis for the design of novel nonsteroidal glucocorticoid agonists (Biggadike et al., 2007).
properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-16(2)23(26)25-13-5-8-18-9-11-20(15-22(18)25)24-29(27,28)21-12-10-17-6-3-4-7-19(17)14-21/h9-12,14-16,24H,3-8,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJXUBCOEFOYFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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